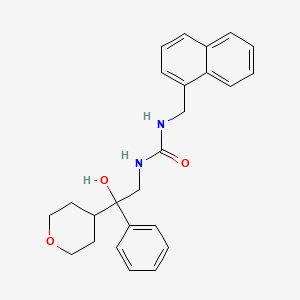

![molecular formula C13H9N5OS B2557121 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 691868-57-2](/img/structure/B2557121.png)

6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidine derivatives, such as the compound , are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties . These compounds are strategic for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .科学的研究の応用

Synthesis and Chemical Properties

Research has focused on developing efficient synthetic routes for pyrazolo[1,5-a]pyrimidines and related structures, demonstrating their utility as antimetabolites and their antitrypanosomal activity. Abdelriheem et al. (2017) detailed an effective synthesis convention for pyrazolo[1,5-a]pyrimidines, highlighting their pharmaceutical interest due to beneficial properties as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017). Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents, which emphasizes the compound's potential in therapeutic applications (Rahmouni et al., 2016).

Biological Activities

Li et al. (2012) synthesized novel disubstituted pyrazolo[1,5-a]pyrimidines, contributing to the field by exploring the biological activities of these compounds. Their work suggests the potential for developing new therapeutic agents based on these structures (Li et al., 2012). The exploration of novel pyrazolopyrimidines and their derivatives for antimicrobial and antifungal activities further underscores the chemical's relevance in medicinal chemistry (Zhang et al., 2016).

Antimicrobial and Antifungal Evaluation

The evaluation of these compounds against a variety of pathogens has revealed promising antimicrobial and antifungal activities, suggesting potential applications in combating infectious diseases. El Azab and Hafez (2008) synthesized sulfur-containing poly-condensed heterocyclic derivatives, demonstrating their antimicrobial activity and contributing to the development of new therapeutic options (El-Gazzar & Hafez, 2008).

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been reported to possess significant anticancer potential and enzymatic inhibitory activity .

Mode of Action

It is known that the main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity , suggesting they may interact with pathways related to these biological processes.

Result of Action

Related compounds have shown significant inhibitory activity, suggesting that this compound may also exhibit similar effects .

Action Environment

It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives can be tuned by electron-donating groups (edgs) at position 7 on the fused ring .

特性

IUPAC Name |

6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5OS/c1-8-6-11-14-3-2-10(18(11)16-8)9-7-15-13-17(12(9)19)4-5-20-13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUBTYVDSTZJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CN=C4N(C3=O)C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2557043.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)

![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)

![1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2557053.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2557057.png)

![ethyl 3-cyano-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2557060.png)